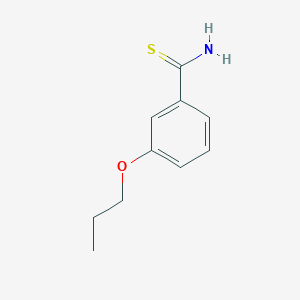

3-Propoxybenzene-1-carbothioamide

Description

Benzene-1-carbothioamide derivatives are a class of organic compounds characterized by a benzene ring substituted with a carbothioamide (-C(=S)-NH₂) group at position 1. These compounds exhibit diverse physicochemical properties and applications depending on the substituents attached to the aromatic ring. For instance, the 2-propoxy and 4-propoxy isomers share the molecular formula C₁₀H₁₃NOS (molecular weight: 195.28) but differ in substituent placement, influencing steric and electronic properties .

Propriétés

Formule moléculaire |

C10H13NOS |

|---|---|

Poids moléculaire |

195.28 g/mol |

Nom IUPAC |

3-propoxybenzenecarbothioamide |

InChI |

InChI=1S/C10H13NOS/c1-2-6-12-9-5-3-4-8(7-9)10(11)13/h3-5,7H,2,6H2,1H3,(H2,11,13) |

Clé InChI |

CGDKNGYSGFCHMV-UHFFFAOYSA-N |

SMILES canonique |

CCCOC1=CC=CC(=C1)C(=S)N |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Propoxybenzene-1-carbothioamide typically involves the reaction of 3-propoxybenzoyl chloride with ammonium thiocyanate in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, leading to the formation of the desired carbothioamide derivative.

Industrial Production Methods

While specific industrial production methods for 3-Propoxybenzene-1-carbothioamide are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

3-Propoxybenzene-1-carbothioamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the carbothioamide group to an amine.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like nitric acid for nitration and halogens for halogenation are employed.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Nitro and halogenated derivatives.

Applications De Recherche Scientifique

3-Propoxybenzene-1-carbothioamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 3-Propoxybenzene-1-carbothioamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes, such as acetylcholinesterase, by binding to their active sites . This inhibition can lead to various biological effects, including the modulation of neurotransmitter levels and the induction of apoptosis in cancer cells .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below summarizes key data for 3-Propoxybenzene-1-carbothioamide analogs and related compounds:

Key Observations:

Substituent Position : The 2-propoxy and 4-propoxy isomers exhibit identical molecular formulas but differ in substituent placement. The 4-propoxy derivative has a CAS-registered entry, suggesting broader industrial or research use .

Functional Group Effects: Electron-withdrawing groups (e.g., -F, -CN) increase polarity and reactivity. For example, 3-Fluoro-4-hydroxybenzene-1-carbothioamide may exhibit hydrogen-bonding capacity due to -OH, enhancing solubility in polar solvents . Alkoxy chain length (e.g., octyloxy vs. propoxy) correlates with lipophilicity, impacting membrane permeability in biological systems or solubility in nonpolar solvents .

Commercial and Research Availability

Activité Biologique

3-Propoxybenzene-1-carbothioamide is an organic compound characterized by a propoxy group attached to a benzene ring, which also contains a carbothioamide functional group. Its molecular formula is C11H15NOS. This compound has been the focus of various studies due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The structure of 3-Propoxybenzene-1-carbothioamide can be represented as follows:

- Molecular Formula : C11H15NOS

- Functional Groups : Propoxy (-O-CH2-CH2-CH3) and Carbothioamide (-C(=S)NH2)

The presence of the sulfur atom in the carbothioamide group contributes to its unique chemical properties, making it a subject of interest for various biological applications.

Biological Activity

Research indicates that compounds containing carbothioamide groups often exhibit significant pharmacological properties. Preliminary studies suggest that 3-Propoxybenzene-1-carbothioamide may possess:

- Antimicrobial Activity : Exhibits potential against various bacterial strains.

- Anticancer Properties : Shows promise in inhibiting cancer cell proliferation.

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of 3-Propoxybenzene-1-carbothioamide and similar compounds:

| Compound Name | Functional Groups | Biological Activity | Unique Features |

|---|---|---|---|

| 3-Propoxybenzene-1-carbothioamide | Propoxy, Carbothioamide | Antimicrobial, Anticancer | Unique propoxy substitution |

| Benzene-thiourea derivative | Thiourea | Variable | Different alkyl substitutions |

| Carbamate analog | Ester | Often less potent | Lacks sulfur functionality |

| Alkylthio derivative | Alkylthio | Variable | Direct alkyl-sulfur bond |

The mechanism by which 3-Propoxybenzene-1-carbothioamide exerts its biological effects is still under investigation. Initial findings suggest that it may interact with specific molecular targets, influencing cellular pathways associated with cancer progression and microbial resistance.

Case Studies and Research Findings

- Anticancer Activity : A study conducted on derivatives of carbothioamides demonstrated that certain compounds exhibited cytotoxic effects against human cancer cell lines (DLD1, HeLa, and HepG2). The most effective derivative showed comparable binding interactions with VEGFR-2, a key target in cancer therapy, indicating that 3-Propoxybenzene-1-carbothioamide may have similar therapeutic potential .

- Antimicrobial Studies : Other studies have focused on the antimicrobial properties of carbothioamide derivatives. The results indicated significant activity against various bacterial strains, suggesting that 3-Propoxybenzene-1-carbothioamide could be developed into an effective antimicrobial agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.